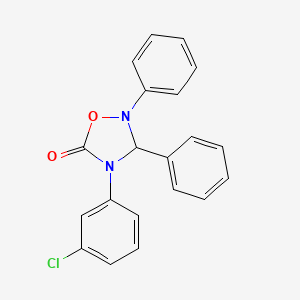![molecular formula C22H37ClN2O3S B15022110 N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further linked to a hydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE typically involves multiple steps:
Formation of 4-(2-Chloroethyl)benzenesulfonyl chloride: This is achieved by reacting 4-(2-chloroethyl)benzenesulfonic acid with thionyl chloride under reflux conditions.
Reaction with Tetradecanehydrazide: The resulting sulfonyl chloride is then reacted with tetradecanehydrazide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides or sulfonyl hydrazides.
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
科学研究应用
N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting cancer cells due to its potential alkylating properties.
Biology: It may serve as a probe for studying protein interactions and enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group can alkylate DNA, leading to cross-linking and disruption of cellular processes. This makes it a potential candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
- N-(2-Chloroethyl)-4-methylbenzenesulfonamide
- 4-(2-Chloroethyl)benzenesulfonyl chloride
Uniqueness
N’-[4-(2-CHLOROETHYL)BENZENESULFONYL]TETRADECANEHYDRAZIDE is unique due to its extended hydrazide chain, which may confer additional biological activity and specificity compared to shorter-chain analogs. This structural feature can influence its solubility, reactivity, and overall pharmacokinetic properties.
属性
分子式 |
C22H37ClN2O3S |
|---|---|
分子量 |
445.1 g/mol |
IUPAC 名称 |
N'-[4-(2-chloroethyl)phenyl]sulfonyltetradecanehydrazide |
InChI |
InChI=1S/C22H37ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-25-29(27,28)21-16-14-20(15-17-21)18-19-23/h14-17,25H,2-13,18-19H2,1H3,(H,24,26) |
InChI 键 |
XBSYYASSEZDWSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15022030.png)
![5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15022046.png)
![2-(Thiophen-2-yl)-5-(2,4,6-trimethylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15022048.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15022067.png)
![2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B15022070.png)
![4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide](/img/structure/B15022075.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15022079.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15022096.png)
![N-(4-bromophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022104.png)
![5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022112.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B15022117.png)

